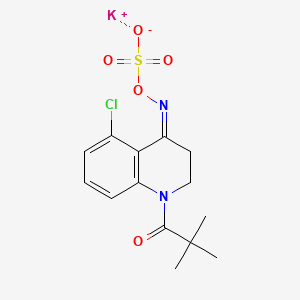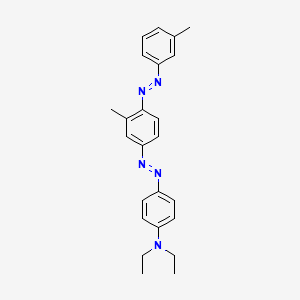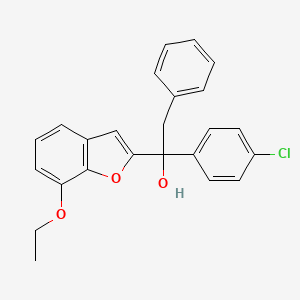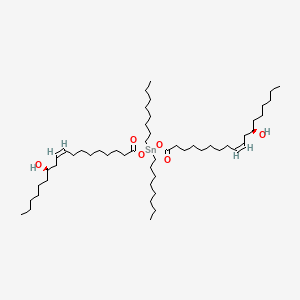
Tetramethylammonium sorbate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylammonium sorbate is a compound that combines the tetramethylammonium cation with the sorbate anion The tetramethylammonium cation is a quaternary ammonium ion with the chemical formula [Me4N]+, where Me represents a methyl group Sorbate, on the other hand, is derived from sorbic acid, a naturally occurring compound used primarily as a preservative
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium sorbate can be synthesized through a reaction between tetramethylammonium hydroxide and sorbic acid. The reaction typically occurs in an aqueous medium, where tetramethylammonium hydroxide acts as a base, neutralizing the sorbic acid to form this compound and water.
Industrial Production Methods: Industrial production of this compound involves the large-scale mixing of tetramethylammonium hydroxide and sorbic acid under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions: Tetramethylammonium sorbate undergoes several types of chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Under certain conditions, the sorbate anion can be reduced, although this is less common.
Substitution: The tetramethylammonium cation can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for sorbate.
Substitution: Nucleophiles like halides can react with the tetramethylammonium cation under appropriate conditions.
Major Products:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Reduced forms of sorbate, though less common.
Substitution: Tetramethylammonium salts with different anions.
科学的研究の応用
Tetramethylammonium sorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of tetramethylammonium sorbate involves its interaction with cellular membranes and enzymes. The tetramethylammonium cation can disrupt membrane integrity, leading to increased permeability and potential cell death. The sorbate anion can inhibit enzyme activity by interacting with active sites or altering enzyme conformation. These combined effects contribute to the compound’s antimicrobial properties and its potential use in various applications.
類似化合物との比較
Tetramethylammonium chloride: A common quaternary ammonium compound used in chemical synthesis and pharmacological research.
Tetramethylammonium hydroxide: Used in organic synthesis and as a strong base in various chemical reactions.
Sorbic acid: A naturally occurring compound used as a preservative in food and pharmaceuticals.
Uniqueness: Tetramethylammonium sorbate is unique in that it combines the properties of both tetramethylammonium and sorbate, resulting in a compound with enhanced antimicrobial properties and potential applications in diverse fields. Its ability to disrupt cellular membranes and inhibit enzyme activity sets it apart from other similar compounds.
特性
CAS番号 |
72138-90-0 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC名 |
(2E,4E)-hexa-2,4-dienoate;tetramethylazanium |
InChI |
InChI=1S/C6H8O2.C4H12N/c1-2-3-4-5-6(7)8;1-5(2,3)4/h2-5H,1H3,(H,7,8);1-4H3/q;+1/p-1/b3-2+,5-4+; |
InChIキー |
NIEOQTZTGJGHKV-STWYSWDKSA-M |
異性体SMILES |
C/C=C/C=C/C(=O)[O-].C[N+](C)(C)C |
正規SMILES |
CC=CC=CC(=O)[O-].C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


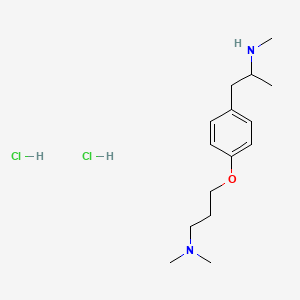
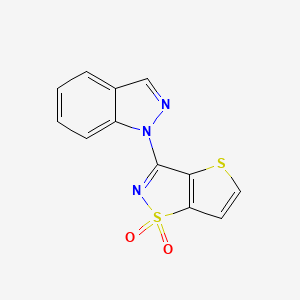
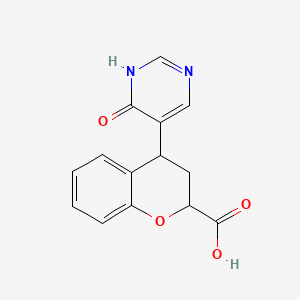
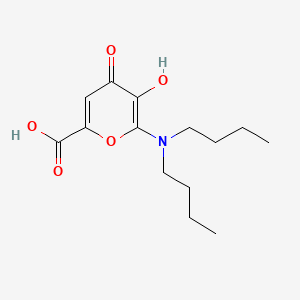
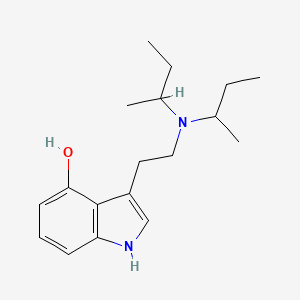
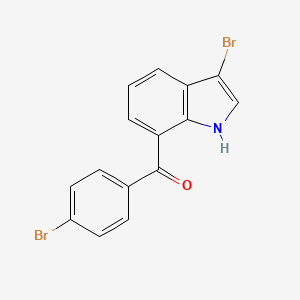
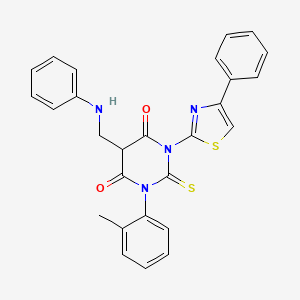
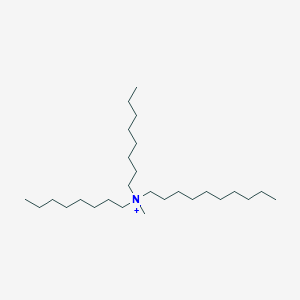

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
